molecular formula C9H10BrFO2S B7971966 2-Bromo-4-fluoro-1-methyl-3-((methylsulfonyl)methyl)benzene

2-Bromo-4-fluoro-1-methyl-3-((methylsulfonyl)methyl)benzene

Cat. No.: B7971966
M. Wt: 281.14 g/mol
InChI Key: JZEOOTDCSQKCHL-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-methyl-3-((methylsulfonyl)methyl)benzene is an organic compound with the molecular formula C8H8BrFO2S. This compound features a benzene ring substituted with bromine, fluorine, a methyl group, and a methylsulfonylmethyl group. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by sulfonation under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-methyl-3-((methylsulfonyl)methyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce sulfone derivatives.

Scientific Research Applications

2-Bromo-4-fluoro-1-methyl-3-((methylsulfonyl)methyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-methyl-3-((methylsulfonyl)methyl)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-1-methyl-3-((methylsulfonyl)methyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the methylsulfonylmethyl group, makes it a valuable intermediate for various synthetic applications.

Properties

IUPAC Name

3-bromo-1-fluoro-4-methyl-2-(methylsulfonylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2S/c1-6-3-4-8(11)7(9(6)10)5-14(2,12)13/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEOOTDCSQKCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CS(=O)(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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